molecular formula C21H35NaO5S- B13426049 Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt

Cat. No.: B13426049
M. Wt: 422.6 g/mol
InChI Key: RDMCNHOAMIZUBE-GHUMFHMSSA-M
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Description

Preparation Methods

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt can be synthesized from 5α-Pregnan-3β-ol-20-one 3β-Acetate, which is a derivative of Pregnenolone . The synthetic route involves the following steps:

    Starting Material: 5α-Pregnan-3β-ol-20-one 3β-Acetate.

    Reaction Conditions: The acetate group is hydrolyzed to form 5α-Pregnan-3β-ol-20-one.

    Sulfation: The hydroxyl group at the 20th position is sulfated using a suitable sulfating agent, such as sulfur trioxide-pyridine complex, to form the hydrogen sulfate ester.

    Neutralization: The hydrogen sulfate ester is neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:

Comparison with Similar Compounds

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is unique compared to other similar compounds due to its specific sulfate conjugation. Similar compounds include:

These compounds share some biological activities but differ in their specific molecular structures and functional groups, leading to unique properties and applications.

Properties

Molecular Formula

C21H35NaO5S-

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C21H36O5S.Na/c1-13(26-27(23,24)25)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3;/h13-19,22H,4-12H2,1-3H3,(H,23,24,25);/p-1/t13-,14+,15+,16+,17-,18+,19+,20+,21-;/m1./s1

InChI Key

RDMCNHOAMIZUBE-GHUMFHMSSA-M

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)OS(=O)(=O)[O-].[Na]

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OS(=O)(=O)[O-].[Na]

Origin of Product

United States

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